molecular formula C15H12FN5O3 B5590803 8-(2-fluorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4,7(3H,6H,8H)-trione

8-(2-fluorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4,7(3H,6H,8H)-trione

Cat. No. B5590803
M. Wt: 329.29 g/mol
InChI Key: NKOJBABHXYNQJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(2-fluorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4,7(3H,6H,8H)-trione, also known as FIPI, is a small molecule inhibitor that has been developed for the purpose of targeting phospholipase D (PLD). PLD is an enzyme that is involved in a variety of cellular processes, including membrane trafficking, signal transduction, and cell proliferation. The inhibition of PLD by FIPI has been shown to have potential therapeutic applications in a number of diseases, including cancer, Alzheimer's disease, and diabetes.

Mechanism of Action

8-(2-fluorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4,7(3H,6H,8H)-trione exerts its inhibitory effects on PLD by binding to a specific site on the enzyme. This binding prevents the enzyme from catalyzing the conversion of phosphatidylcholine to phosphatidic acid, which is a key step in the signaling pathway that regulates cell growth and proliferation.
Biochemical and Physiological Effects:
The inhibition of PLD by 8-(2-fluorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4,7(3H,6H,8H)-trione has a number of biochemical and physiological effects. These include the reduction of cell proliferation, the induction of apoptosis, the inhibition of angiogenesis, and the modulation of immune responses.

Advantages and Limitations for Lab Experiments

One advantage of using 8-(2-fluorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4,7(3H,6H,8H)-trione in lab experiments is that it is a small molecule inhibitor that can be easily synthesized and purified. Another advantage is that it is highly specific for PLD, which reduces the potential for off-target effects. However, one limitation is that 8-(2-fluorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4,7(3H,6H,8H)-trione may not be suitable for use in vivo due to its poor pharmacokinetic properties.

Future Directions

There are many potential future directions for research on 8-(2-fluorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4,7(3H,6H,8H)-trione. One area of interest is the development of more potent and selective PLD inhibitors. Another area of interest is the investigation of the therapeutic potential of 8-(2-fluorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4,7(3H,6H,8H)-trione in other diseases, such as inflammatory disorders and viral infections. Additionally, the use of 8-(2-fluorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4,7(3H,6H,8H)-trione in combination with other drugs or therapies could be explored as a way to enhance its efficacy.

Synthesis Methods

8-(2-fluorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4,7(3H,6H,8H)-trione can be synthesized using a multi-step process that involves the reaction of various chemical intermediates. The first step involves the synthesis of 2,4,7-trioxo-1,3-dimethyl-1H-imidazo[2,1-f]purine, which is then reacted with 2-fluorobenzoyl chloride to produce 8-(2-fluorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4,7(3H,6H,8H)-trione.

Scientific Research Applications

8-(2-fluorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4,7(3H,6H,8H)-trione has been extensively studied for its potential therapeutic applications. In cancer research, 8-(2-fluorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4,7(3H,6H,8H)-trione has been shown to inhibit the growth of cancer cells and induce apoptosis. In Alzheimer's disease research, 8-(2-fluorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4,7(3H,6H,8H)-trione has been shown to reduce the accumulation of amyloid-beta plaques in the brain. In diabetes research, 8-(2-fluorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4,7(3H,6H,8H)-trione has been shown to improve insulin sensitivity and glucose tolerance.

properties

IUPAC Name

6-(2-fluorophenyl)-2,4-dimethyl-8H-purino[7,8-a]imidazole-1,3,7-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FN5O3/c1-18-12-11(13(23)19(2)15(18)24)20-7-10(22)21(14(20)17-12)9-6-4-3-5-8(9)16/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKOJBABHXYNQJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N3CC(=O)N(C3=N2)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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